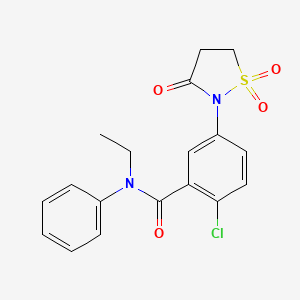
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, and its mechanism of action and physiological effects have been the subject of numerous research studies.
Mechanism of Action
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing the movement of chloride ions across cell membranes. The compound has been shown to be highly selective for the CFTR protein, with little or no activity against other ion channels or transporters. The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been extensively studied using a variety of experimental techniques, including electrophysiology, fluorescence microscopy, and computational modeling.
Biochemical and Physiological Effects
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and alteration of mucus rheology. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in airway epithelial cells. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been used in a variety of in vitro and in vivo models to study the physiological effects of CFTR inhibition and to develop new therapeutic strategies for cystic fibrosis.
Advantages and Limitations for Lab Experiments
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has several advantages for use in laboratory experiments. The compound is highly selective for the CFTR protein, making it an ideal tool for studying the role of CFTR in various physiological processes. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile is also relatively easy to synthesize and has a well-characterized mechanism of action, making it a useful compound for structure-activity relationship studies. However, one limitation of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR activity in some experimental systems.
Future Directions
There are several future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors, which could improve the efficacy and safety of CFTR-targeted therapies for cystic fibrosis. Another area of research is the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile as a research tool to study the role of CFTR in other physiological processes, such as pancreatic secretion and sweat gland function. Finally, there is growing interest in the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile as a tool for drug discovery, with several studies reporting the identification of new CFTR inhibitors based on the structure of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile.
Synthesis Methods
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile was first reported in 2003 by researchers at the University of North Carolina at Chapel Hill. The synthesis involves a series of chemical reactions starting from commercially available starting materials, and the final product is obtained in moderate yield. The synthesis has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. The compound has been shown to inhibit the activity of the CFTR protein, which can help to restore normal ion transport across cell membranes in patients with cystic fibrosis. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has also been used as a research tool to study the role of the CFTR protein in various physiological processes, including airway epithelial fluid secretion and intestinal ion transport.
properties
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)4-12(8-19)10-2-1-3-13(18)5-10/h1-7H,9H2/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWWLRSLNUPMU-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)

![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)
![N,3,6,7-tetramethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4980437.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)


![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)